3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The structure suggests that it might have interesting chemical and biological properties, as pyrazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the presence of the pyrazole ring. The presence of the phenyl groups could introduce some degree of rotational freedom, depending on their position in the molecule .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the exact positioning and nature of the substituent groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to be a solid at room temperature, with a melting point and boiling point that depend on the exact nature of the substituent groups .Scientific Research Applications
Synthesis and Structural Elucidation:
- A study by Hassan et al. (2020) discussed the synthesis of novel quinolinyl chalcones derived from similar pyrazole compounds, emphasizing the importance of these compounds in developing new chemical entities.
- Xu & Shi (2011) described the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the process of creating new pyrazole derivatives and determining their crystal structures.
Pharmaceutical and Biological Activities:
- The antimicrobial activities of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives were explored by Hamed et al. (2020), indicating the potential pharmaceutical applications of these compounds.
- Research by Gurunanjappa et al. (2017) on the synthesis of formylpyrazole analogues and their antimicrobial and antioxidant activities further demonstrates the relevance of these compounds in medical research.
Material Science and Chemistry:
- A study conducted by Kiran Kumar et al. (2019) focused on the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles, showcasing the versatility of pyrazole derivatives in material science.
- Baashen et al. (2017) discussed the use of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel heterocycles, highlighting its role in the development of new materials and compounds.
Chemical Analysis and Characterization:
- The work of Prasath et al. (2015) on the ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, and their spectroscopic and crystallographic analysis, shows the compound's importance in analytical chemistry.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used for chemical probe synthesis . These probes contain a light-activated benzophenone, alkyne tag, and amine synthetic handle, which allow for UV light-induced covalent modification of a biological target .
Mode of Action
It can be inferred from similar compounds that when appended to a ligand or pharmacophore through its amine linker, this compound allows for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have shown to inhibit the stat3 pathway , which plays a crucial role in many cellular processes such as cell growth and apoptosis. Inhibition of this pathway can lead to decreased inflammation and neurodegeneration .
Result of Action
Similar compounds have shown anti-inflammatory properties and the ability to attenuate dopaminergic neurodegeneration . This suggests that the compound may have potential therapeutic effects in inflammatory diseases and neurodegenerative disorders.
Properties
IUPAC Name |
3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-11-24-18-9-10-19(15(2)12-18)20-16(14-23)13-22(21-20)17-7-5-4-6-8-17/h3-10,12-14H,1,11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOARVWBXJLACC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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